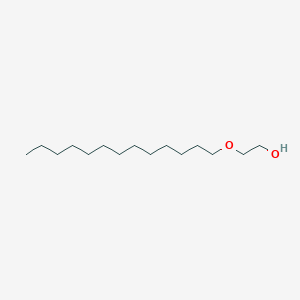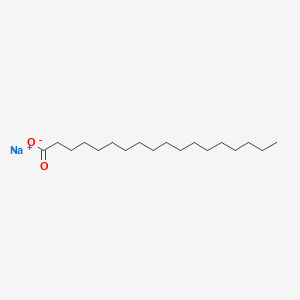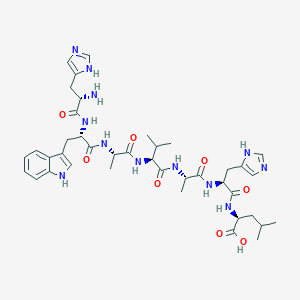
Gastrin releasing peptide (20-26), ala(24)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gastrin releasing peptide (GRP) is a neuropeptide that plays a crucial role in the regulation of various physiological processes, including digestion, metabolism, and the release of hormones. GRP is a 27-amino acid peptide that is derived from the preproGRP precursor protein. The peptide is cleaved from the precursor protein by the prohormone convertases PC1/3 and PC2. GRP has been found to have a wide range of biological activities, including the stimulation of gastric acid secretion, the regulation of insulin secretion, and the modulation of the immune system.
作用機序
The primary mechanism of action of Gastrin releasing peptide (20-26), ala(24)- is through the activation of the Gastrin releasing peptide (20-26), ala(24)- receptor (Gastrin releasing peptide (20-26), ala(24)-R). The Gastrin releasing peptide (20-26), ala(24)-R is a G protein-coupled receptor that is found in various tissues, including the gastrointestinal tract, pancreas, and brain. Upon binding to the Gastrin releasing peptide (20-26), ala(24)-R, Gastrin releasing peptide (20-26), ala(24)- activates a signaling cascade that leads to the release of various second messengers, including cyclic AMP (cAMP) and inositol triphosphate (IP3). The activation of these second messengers leads to the physiological effects of Gastrin releasing peptide (20-26), ala(24)-.
Biochemical and Physiological Effects
Gastrin releasing peptide (20-26), ala(24)- has been found to have a wide range of biochemical and physiological effects. The peptide has been shown to stimulate gastric acid secretion, increase insulin secretion, and modulate the immune system. In addition, Gastrin releasing peptide (20-26), ala(24)- has been implicated in the regulation of appetite and energy balance. The peptide has also been found to have neuroprotective effects in various animal models of neurodegenerative diseases.
実験室実験の利点と制限
The use of Gastrin releasing peptide (20-26), ala(24)- in lab experiments has several advantages. The peptide is readily available for purchase from various commercial sources, and its synthesis is relatively straightforward. In addition, the peptide has been extensively studied, and its mechanisms of action are well understood. However, there are also limitations to the use of Gastrin releasing peptide (20-26), ala(24)- in lab experiments. The peptide is relatively expensive, and its effects can be variable depending on the experimental conditions.
将来の方向性
There are several future directions for the study of Gastrin releasing peptide (20-26), ala(24)-. One area of research is the development of novel Gastrin releasing peptide (20-26), ala(24)- analogs that have improved pharmacological properties. Another area of research is the investigation of the role of Gastrin releasing peptide (20-26), ala(24)- in the regulation of appetite and energy balance. Finally, the neuroprotective effects of Gastrin releasing peptide (20-26), ala(24)- in animal models of neurodegenerative diseases suggest that the peptide may have potential therapeutic applications in the treatment of these disorders.
合成法
The synthesis of Gastrin releasing peptide (20-26), ala(24)- involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the synthesis of peptides and proteins, and it involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The method allows for the synthesis of peptides with high purity and yields.
科学的研究の応用
Gastrin releasing peptide (20-26), ala(24)- has been extensively studied in the context of its role in the regulation of various physiological processes. The peptide has been found to be involved in the regulation of gastric acid secretion, insulin secretion, and the modulation of the immune system. In addition, Gastrin releasing peptide (20-26), ala(24)- has been implicated in the regulation of appetite and energy balance.
特性
CAS番号 |
138749-62-9 |
|---|---|
製品名 |
Gastrin releasing peptide (20-26), ala(24)- |
分子式 |
C40H56N12O8 |
分子量 |
832.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H56N12O8/c1-20(2)11-32(40(59)60)51-38(57)31(14-26-17-43-19-46-26)49-34(53)22(5)48-39(58)33(21(3)4)52-35(54)23(6)47-37(56)30(12-24-15-44-29-10-8-7-9-27(24)29)50-36(55)28(41)13-25-16-42-18-45-25/h7-10,15-23,28,30-33,44H,11-14,41H2,1-6H3,(H,42,45)(H,43,46)(H,47,56)(H,48,58)(H,49,53)(H,50,55)(H,51,57)(H,52,54)(H,59,60)/t22-,23-,28-,30-,31-,32-,33-/m0/s1 |
InChIキー |
TXOIWQAGQFGSOW-NFUJUSGDSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)N |
その他のCAS番号 |
138749-62-9 |
配列 |
HWAVAHL |
同義語 |
24-Ala-GRP(20-26) gastrin releasing peptide (20-26), Ala(24)- gastrin-releasing peptide (20-26), alanyl(24)- His-Trp-Ala-Val-Ala-His-Leu |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





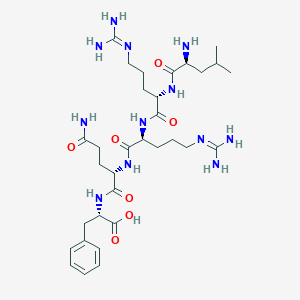
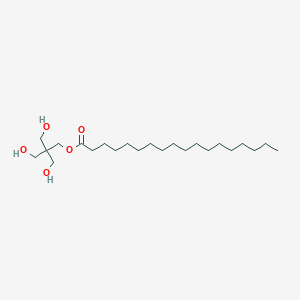
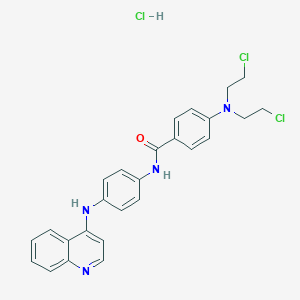

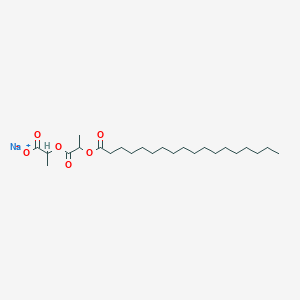
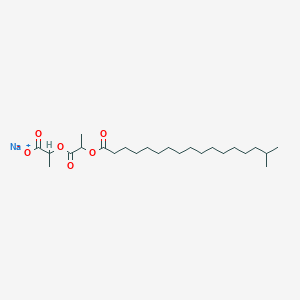

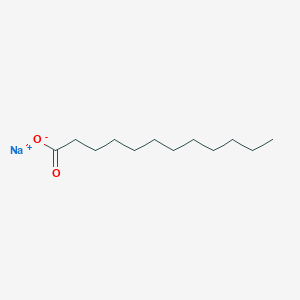
![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)

